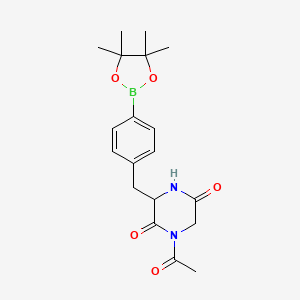

1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C19H25BN2O5 and its molecular weight is 372.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula: C24H31BN2O3

- Molecular Weight: 398.43 g/mol

The structure features a piperazine ring substituted with an acetyl group and a boron-containing dioxaborolane moiety, which is significant for its chemical reactivity and biological interactions.

Pharmacological Applications

Research indicates that this compound exhibits a range of biological activities that may be beneficial in therapeutic contexts:

- Antitumor Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .

- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier effectively, the compound shows promise in treating neurological disorders. It has been studied for its potential to protect neuronal cells from oxidative stress and excitotoxicity .

- Kinase Inhibition : The structural features of the compound suggest it may act as a kinase inhibitor. Inhibitors of specific kinases are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymatic Targets : The boron atom in the dioxaborolane structure allows for unique interactions with enzymatic targets, potentially leading to inhibition of key metabolic pathways involved in cancer progression .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis. This modulation is critical for its antitumor effects .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability across multiple cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating potent activity .

- Neuroprotection Research : A study investigating neuroprotective agents found that this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents. These findings support its potential application in neurodegenerative diseases such as Alzheimer's .

Data Tables

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing piperazine derivatives exhibit promising anticancer properties. The specific compound has shown efficacy against various cancer cell lines due to its ability to inhibit key cellular pathways involved in tumor growth. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by targeting the Bcl-2 family proteins and modulating the PI3K/Akt signaling pathway .

Neuropharmacology

The piperazine structure is well-known for its neuroactive properties. Compounds similar to 1-acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione have been explored for their potential use as anxiolytics and antidepressants. The incorporation of the boron moiety may enhance the pharmacokinetic profile of these compounds, leading to improved brain penetration and activity at neurotransmitter receptors .

Organic Synthesis Applications

Reagent in Cross-Coupling Reactions

The boron-containing group in this compound allows it to be utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The presence of the tetramethyl dioxaborolane moiety enhances the stability and reactivity of the boron center, facilitating the coupling with various aryl halides .

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups can be easily modified or reacted with other reagents to create a variety of derivatives useful for pharmaceutical applications or materials science .

Materials Science Applications

Polymer Chemistry

In materials science, derivatives of this compound can be employed in the development of new polymers. The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength. These materials may find applications in coatings or composites that require enhanced durability and resistance to environmental degradation .

Nanotechnology

The unique properties of boron compounds make them suitable candidates for applications in nanotechnology. For example, they can be used to functionalize nanoparticles or nanostructures for targeted drug delivery systems. The ability to modify surface characteristics through chemical reactions allows for tailored interactions with biological systems .

Case Studies

Eigenschaften

IUPAC Name |

1-acetyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN2O5/c1-12(23)22-11-16(24)21-15(17(22)25)10-13-6-8-14(9-7-13)20-26-18(2,3)19(4,5)27-20/h6-9,15H,10-11H2,1-5H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCKWHUWKIQUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)N(CC(=O)N3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.